

Toxicological Profile of O-Anisidine Hydrochloride: An In-depth Technical Guide

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Compound of Interest

Compound Name: *O-Anisidine hydrochloride*

Cat. No.: *B089748*

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Executive Summary

O-Anisidine hydrochloride, a chemical intermediate primarily used in the synthesis of azo dyes and pigments, has undergone significant toxicological evaluation. This technical guide provides a comprehensive overview of its toxicological profile, with a focus on quantitative data, experimental methodologies, and mechanisms of toxicity. The available data conclusively demonstrate that **o-anisidine hydrochloride** is a potent carcinogen in rodents, primarily targeting the urinary bladder. Its toxicity is intrinsically linked to its metabolic activation to reactive intermediates that form DNA adducts, initiating a cascade of events leading to tumor development. While genotoxic potential has been observed, the complete spectrum of its toxic effects, particularly concerning reproductive and developmental toxicity, remains to be fully elucidated. This document is intended to serve as a critical resource for professionals in research and drug development who may encounter or study this compound.

Chemical and Physical Properties

Property	Value	Reference
CAS Number	134-29-2	[1]
Molecular Formula	C ₇ H ₁₀ ClNO	[1]
Molecular Weight	159.61 g/mol	[1]
Appearance	Gray-black crystalline solid or light gray powder	[1]
Melting Point	225 °C	[2]
Solubility	Soluble in water (10-50 g/L at 21 °C)	[2]

Toxicological Data

Acute Toxicity

O-Anisidine hydrochloride exhibits moderate acute toxicity via the oral route.

Species	Route	LD ₅₀	Reference
Rat	Oral	2000 mg/kg bw	[3]
Mouse	Oral	1400 mg/kg bw	[3]
Rabbit	Oral	870 mg/kg bw	[3]

Chronic Toxicity and Carcinogenicity

Long-term exposure to **o-anisidine hydrochloride** has been shown to induce cancerous and non-cancerous lesions in multiple organ systems in rodents. The primary target organ for carcinogenicity is the urinary bladder.[4]

Table 3.2.1: Chronic Toxicity and Carcinogenicity of **O-Anisidine Hydrochloride** in Fischer 344 Rats (103-week study)

Sex	Dose (ppm in feed)	Incidence of Transitional Cell Papilloma or Carcinoma of the Urinary Bladder	Incidence of Transitional Cell Carcinoma of the Renal Pelvis	Incidence of Follicular Cell Adenoma or Carcinoma of the Thyroid Gland
Male	0 (Control)	0/51	0/53	0/53
5,000	52/54	3/55	7/40	
10,000	52/52	7/53	6/40	
Female	0 (Control)	0/49	Not Reported	Not Reported
5,000	1/51	Not Reported	Not Reported	
10,000	22/50	Not Reported	Not Reported	

Data from National Cancer Institute (NCI) Bioassay (1978).[3]

Table 3.2.2: Chronic Toxicity and Carcinogenicity of **O-Anisidine Hydrochloride** in B6C3F1 Mice (103-week study)

Sex	Dose (ppm in feed)	Incidence of Transitional Cell Papilloma or Carcinoma of the Urinary Bladder
Male	0 (Control)	0/50
2,500	2/54	
5,000	22/54	
Female	0 (Control)	0/52
2,500	1/53	
5,000	22/54	

Data from National Cancer Institute (NCI) Bioassay (1978).[4]

Non-neoplastic lesions observed in the chronic bioassay included hyperplasia of the urinary bladder in both species and non-neoplastic lesions of the thyroid gland and kidney in rats.[4]

Genotoxicity

O-Anisidine hydrochloride has been evaluated in a variety of genotoxicity assays with mixed results. It is suspected of causing genetic defects.[2]

Assay Type	Test System	Metabolic Activation	Result	Reference
Bacterial Reverse Mutation (Ames Test)	Salmonella typhimurium	With and Without	Generally Negative in standard strains, Positive in strains overexpressing N-acetyltransferase	[5]
In vivo Micronucleus Test	Mouse Bone Marrow	N/A	Negative	[6][7]
DNA Adduct Formation	Rat Urinary Bladder	N/A	Positive	[2]
DNA Damage (Comet Assay)	Mouse Bladder Mucosa	N/A	Positive	[8]

Reproductive and Developmental Toxicity

There is a significant data gap regarding the reproductive and developmental toxicity of **o-anisidine hydrochloride**. Comprehensive studies evaluating its effects on fertility, reproductive organs, and embryonic/fetal development have not been reported in the available literature.[4][9][10][11] Standard OECD guidelines for reproductive and developmental toxicity testing (e.g.,

OECD 414, 415, 416, 421, 422, 443) would be appropriate to address this gap.[12][13][14][15][16]

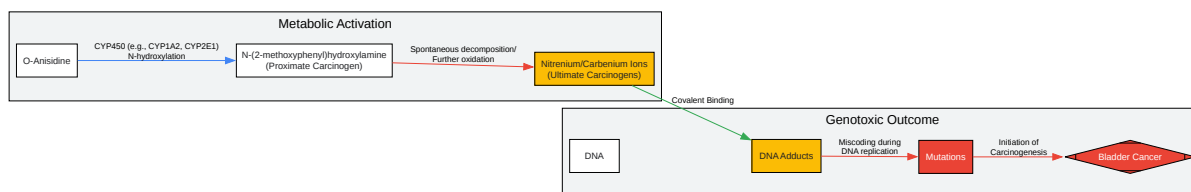
Mechanisms of Toxicity

The carcinogenicity of **o-anisidine hydrochloride** is primarily attributed to its metabolic activation to reactive electrophilic species that bind to DNA, forming adducts. This process is considered a key initiating event in its genotoxicity and carcinogenicity.

Metabolic Activation and DNA Adduct Formation

The proposed metabolic activation pathway of o-anisidine involves several key steps:

- **N-hydroxylation:** O-anisidine is metabolized by cytochrome P450 enzymes (CYP1A2 and CYP2E1 have been implicated) in the liver to form N-(2-methoxyphenyl)hydroxylamine.[2]
- **Further Oxidation/Decomposition:** This hydroxylamine metabolite is a proximate carcinogen that can be further oxidized or can spontaneously decompose to form reactive nitrenium and/or carbenium ions.
- **DNA Adduct Formation:** These reactive electrophiles can then covalently bind to nucleophilic sites on DNA bases, primarily deoxyguanosine, to form DNA adducts.[2] The persistence of these adducts in the target tissue, the urinary bladder, is believed to lead to mutations and the initiation of cancer.[2]



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Metabolic activation of O-Anisidine leading to DNA adduct formation and carcinogenesis.

Other Potential Mechanisms

While the genotoxic mechanism is well-supported, other factors may contribute to the carcinogenicity of **o-anisidine hydrochloride**. Chronic inflammation and increased cell proliferation in the bladder, potentially as a secondary response to cytotoxicity, could also play a role in tumor promotion. Some studies suggest the involvement of oxidative stress pathways, such as the Nrf2-mediated response, in the cellular reaction to o-anisidine exposure.^[17] However, the direct links to other specific signaling pathways involved in bladder cancer, such as those regulating apoptosis and cell cycle, require further investigation.

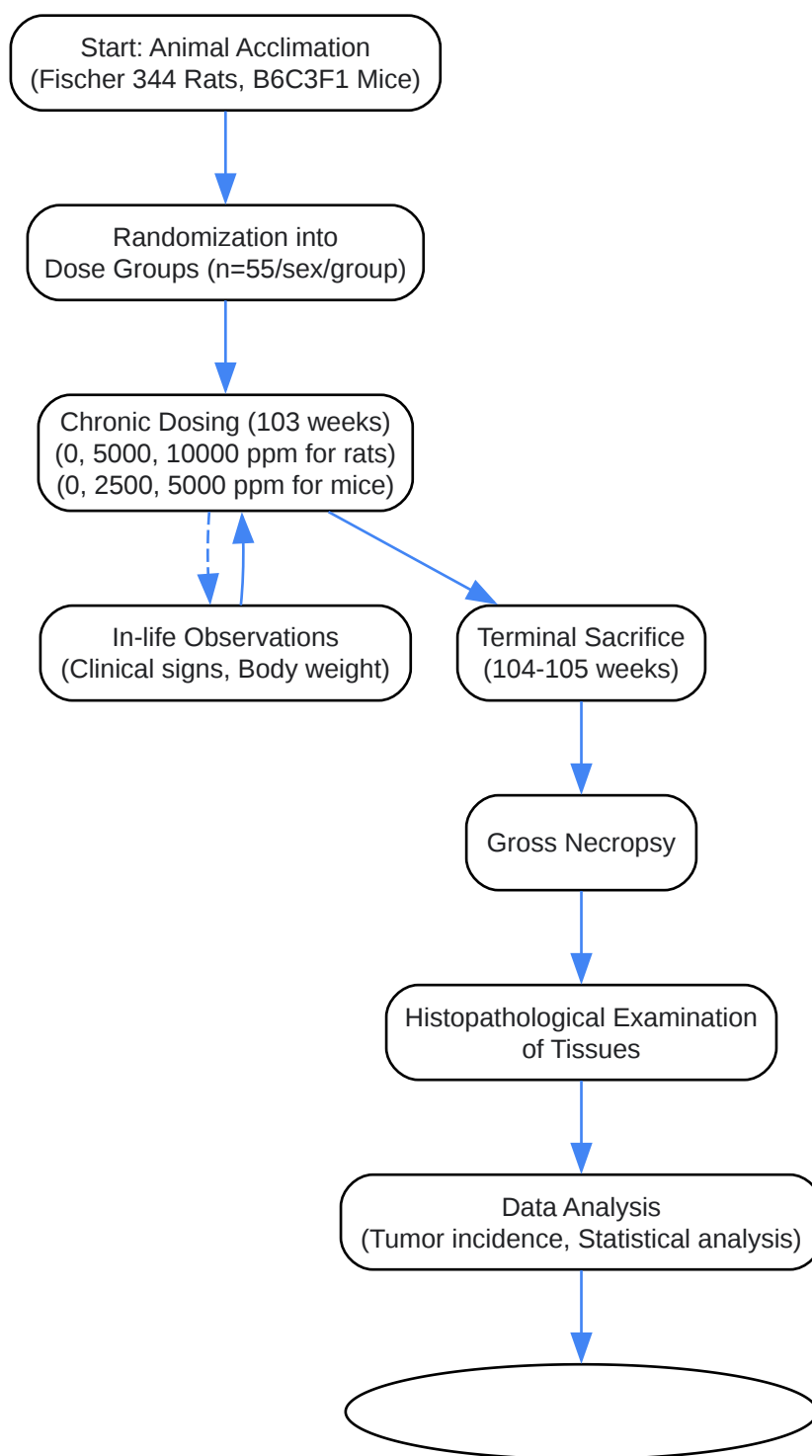
Experimental Protocols

NCI Chronic Carcinogenicity Bioassay

The following protocol is a summary of the methodology used in the National Cancer Institute's long-term carcinogenicity bioassay of **o-anisidine hydrochloride**.

- Test Animals: Fischer 344 rats and B6C3F1 mice, 55 animals per sex per group.
- Administration: **O-anisidine hydrochloride** was administered in the feed.
- Dose Levels:
 - Rats: 0 (control), 5,000, or 10,000 ppm.
 - Mice: 0 (control), 2,500, or 5,000 ppm.
- Duration: 103 weeks of continuous administration, followed by a 1-2 week observation period.
- Housing: Animals were housed in environmentally controlled rooms.
- Diet: The basal diet was mixed with the test chemical.

- Observations: Animals were observed twice daily for clinical signs of toxicity. Body weights were recorded weekly for the first 12 weeks and then monthly.
- Pathology: A complete necropsy was performed on all animals. Tissues from all major organs were collected, preserved in 10% neutral buffered formalin, and examined microscopically.



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Workflow for the NCI chronic carcinogenicity bioassay of **O-Anisidine hydrochloride**.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical. A general protocol is as follows:

- **Test Strains:** *Salmonella typhimurium* strains (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation. Strains with enhanced N-acetyltransferase activity (e.g., YG1024, YG1029) are particularly relevant for aromatic amines.
- **Metabolic Activation:** A rat liver homogenate (S9 fraction) is used to mimic mammalian metabolism.
- **Procedure:**
 - The test chemical, bacterial tester strain, and S9 mix (or buffer for non-activation plates) are combined in molten top agar.
 - The mixture is poured onto minimal glucose agar plates.
 - Plates are incubated at 37°C for 48-72 hours.
- **Endpoint:** The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

In Vivo Micronucleus Test

The in vivo micronucleus test is used to detect chromosomal damage.

- **Test Animals:** Typically mice or rats.
- **Administration:** The test substance is administered to the animals, usually via oral gavage or intraperitoneal injection, at multiple dose levels.
- **Sample Collection:** Bone marrow or peripheral blood is collected at appropriate time points after dosing.
- **Slide Preparation:** Smears of the bone marrow or blood are made on microscope slides and stained.

- Analysis: The number of micronucleated polychromatic erythrocytes (immature red blood cells) is counted per a set number of total polychromatic erythrocytes.
- Endpoint: A statistically significant, dose-dependent increase in the frequency of micronucleated cells in treated animals compared to controls indicates that the substance induces chromosomal damage.

Conclusion

The toxicological profile of **o-anisidine hydrochloride** is characterized by its potent carcinogenicity in the urinary bladder of rodents, a conclusion supported by robust data from chronic bioassays. The primary mechanism of its carcinogenicity involves metabolic activation to a reactive hydroxylamine metabolite that forms DNA adducts, leading to mutations. While there is evidence of genotoxicity in some assays, the compound has tested negative in others, such as the in vivo micronucleus test. A significant knowledge gap exists regarding its potential for reproductive and developmental toxicity. For researchers and professionals in drug development, **o-anisidine hydrochloride** should be handled with extreme caution due to its carcinogenic properties. Further research is warranted to fully elucidate its toxicological profile, particularly in the areas of reproductive toxicity and the specific cellular signaling pathways, beyond DNA damage, that contribute to its carcinogenic effects.

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